

# GDC-0834 (S-enantiomer) off-target effects and interpretation

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## Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581

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## GDC-0834 (S-enantiomer) Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The primary off-target issue with GDC-0834 is not related to kinase selectivity but to its rapid metabolism in humans, leading to low systemic exposure.

## Frequently Asked Questions (FAQs)

**Q1:** We are observing very low plasma concentrations of GDC-0834 in our humanized mouse models, significantly lower than in standard preclinical species. Is this expected?

**A1:** Yes, this is an expected finding and a critical characteristic of GDC-0834. There is a significant species-dependent difference in the metabolism of GDC-0834.<sup>[1][2][3][4]</sup> In humans and humanized liver models, GDC-0834 undergoes extensive and rapid amide hydrolysis to an inactive metabolite, M1.<sup>[1][4][5]</sup> This metabolic pathway is far less prominent in preclinical species such as mice, rats, dogs, and monkeys, which explains the discrepancy in plasma exposure.<sup>[1][6]</sup> In human clinical trials, plasma concentrations of GDC-0834 were found to be below the limit of quantitation (<1 ng/ml) after oral administration, while substantial levels of the inactive metabolite M1 were observed.<sup>[1][6]</sup>

Q2: What are the primary enzymes responsible for the rapid metabolism of GDC-0834 in humans?

A2: The primary enzyme responsible for the amide hydrolysis of GDC-0834 in humans is Aldehyde Oxidase (AO).<sup>[2][6][7]</sup> Carboxylesterase (CES) has also been implicated in this metabolic conversion, although AO appears to be the main contributor.<sup>[6][7]</sup> This metabolism is not dependent on cytochrome P450 (CYP) enzymes.<sup>[5]</sup>

Q3: What are the known off-target interactions of GDC-0834?

A3: The most significant off-target interaction of GDC-0834 is its potent inhibition of Aldehyde Oxidase (AO).<sup>[6][7][8]</sup> GDC-0834 acts as a reversible inhibitor of several known AO substrates.<sup>[6][8]</sup> While GDC-0834 is a potent BTK inhibitor, its clinical utility was hampered by this off-target interaction with metabolic enzymes leading to poor pharmacokinetic properties in humans.<sup>[2][5]</sup>

Q4: We are planning in vitro experiments with GDC-0834. What should we consider regarding its stability?

A4: When working with human-derived in vitro systems, such as human liver cytosol or hepatocytes, be aware of the rapid degradation of GDC-0834 to its inactive metabolite, M1.<sup>[6][7]</sup> The intrinsic clearance (CL<sub>int</sub>) in human liver cytosol has been reported to be high (0.511 mL/min/mg protein).<sup>[6][7]</sup> It is advisable to include appropriate controls and time-point measurements to account for this instability. For experiments aiming to study the direct effects of GDC-0834 on its intended target, BTK, using cell lines with low AO and CES activity or using enzyme inhibitors may be necessary.

## Quantitative Data Summary

The following table summarizes the key quantitative data regarding the on-target potency and off-target interactions of GDC-0834.

Target/Enzyme	Assay Type	Species	IC50	Reference
BTK	Biochemical	-	5.9 nM	[8]
BTK	Cellular	-	6.4 nM	[8]
Aldehyde Oxidase (AO)	Inhibition of various AO substrates	Human	0.86 - 1.87 $\mu$ M	[6][7][8]

## Experimental Protocols

### Protocol 1: Assessment of GDC-0834 Metabolic Stability in Human Liver Cytosol

This protocol is designed to determine the rate of GDC-0834 metabolism in vitro.

#### Materials:

- GDC-0834
- Human liver cytosol (commercially available)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile
- Internal standard for LC-MS/MS analysis
- Incubator/water bath at 37°C
- LC-MS/MS system

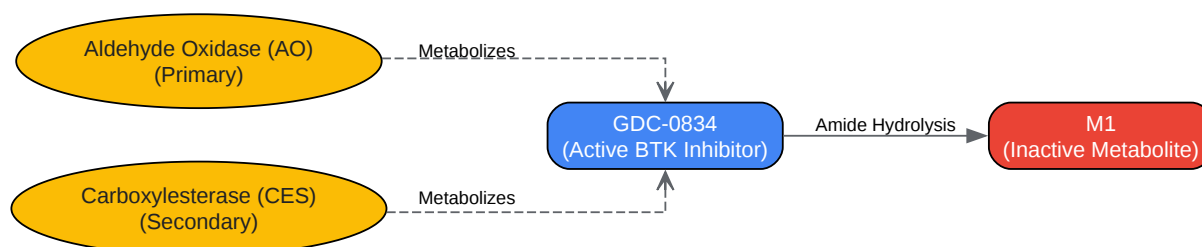
#### Procedure:

- Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
- Prepare the incubation mixture by adding human liver cytosol to the potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5 mg/mL).

- Pre-warm the incubation mixture to 37°C.
- Initiate the reaction by adding GDC-0834 to the incubation mixture to a final concentration of 1  $\mu$ M.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
- Vortex the samples and centrifuge to precipitate the protein.
- Analyze the supernatant for the concentration of GDC-0834 using a validated LC-MS/MS method.
- Calculate the rate of disappearance of GDC-0834 to determine the in vitro half-life and intrinsic clearance.

## Visualizations

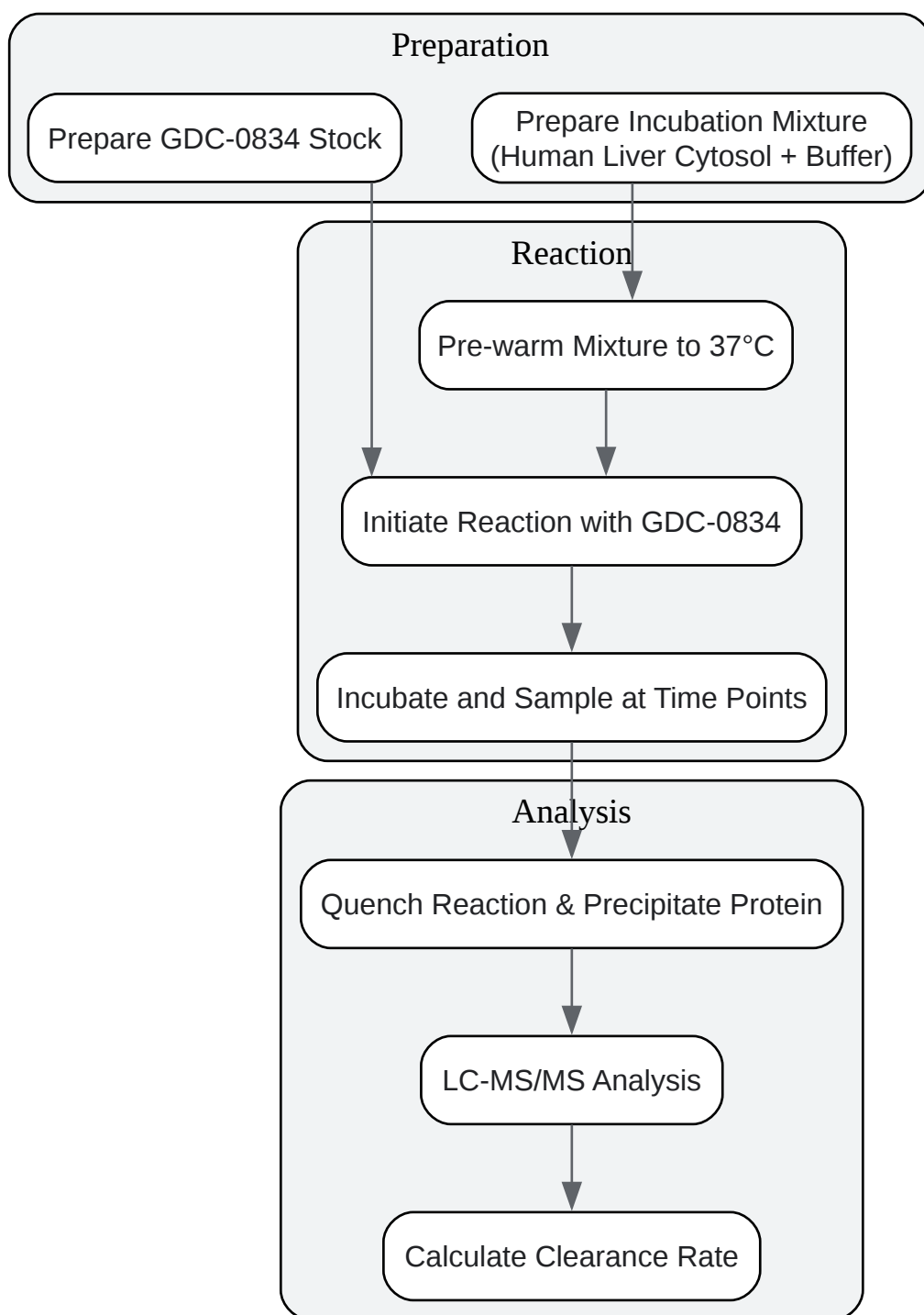
### Metabolic Pathway of GDC-0834



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Caption: Metabolic inactivation of GDC-0834 via amide hydrolysis.

### Experimental Workflow for Assessing Metabolic Stability



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Caption: Workflow for in vitro metabolic stability assessment.

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## References

- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
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